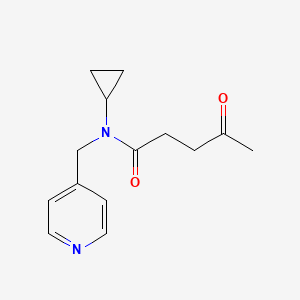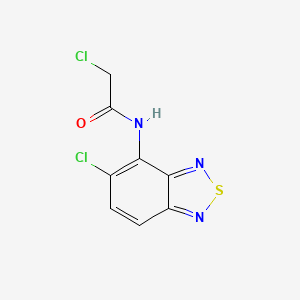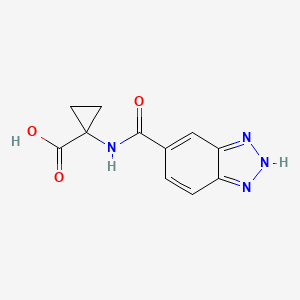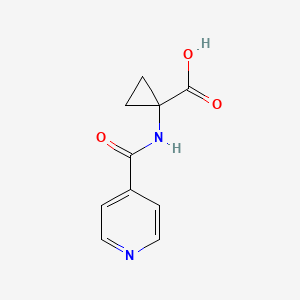![molecular formula C11H10ClNO3 B7580878 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid, also known as CBAC or CPAC, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. CBAC is a cyclic amino acid derivative that contains a cyclopropane ring, a carboxylic acid group, and a 3-chlorobenzoyl moiety.
Wirkmechanismus
The mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to have low toxicity and low side effects in animal studies. However, further studies are needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been found to have a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that can be easily synthesized in the laboratory. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity and anti-inflammatory effects, making it a promising candidate for further research. However, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has a low oral bioavailability, which may limit its effectiveness as an orally administered drug.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. One potential direction is the development of more potent derivatives of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid that exhibit higher anticancer activity and better oral bioavailability. Additionally, further research is needed to determine the long-term effects of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid on human health. Another potential direction is the investigation of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid as a potential treatment for other diseases, such as autoimmune disorders or infectious diseases. Finally, the mechanism of action of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid needs to be further elucidated in order to fully understand its therapeutic potential.
In conclusion, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and inflammation. While further research is needed to fully understand its mechanism of action and long-term effects on human health, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid represents a promising candidate for further investigation.
Synthesemethoden
The synthesis of 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid involves the reaction of 3-chlorobenzoyl chloride with cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the growth of tumor cells in vivo. Additionally, 1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[(3-chlorobenzoyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-2-7(6-8)9(14)13-11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERKRHVJBHYZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)